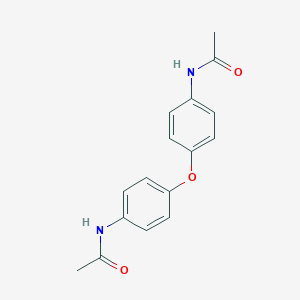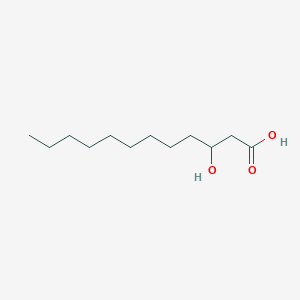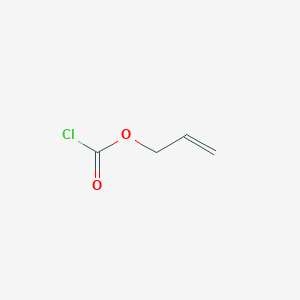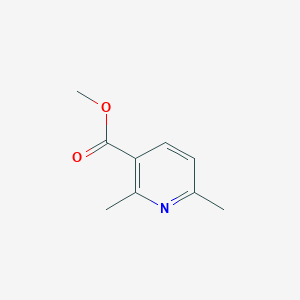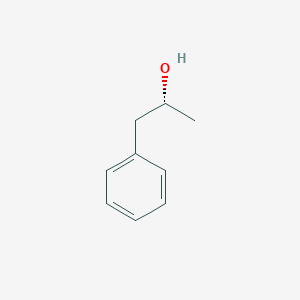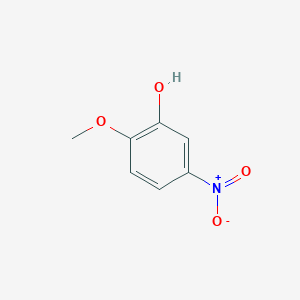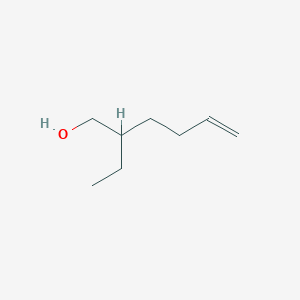
2-Éthylhex-5-én-1-ol
Vue d'ensemble
Description
2-Ethylhex-5-en-1-ol is an organic compound with the molecular formula C8H16O. It is a primary alcohol with a double bond located at the fifth carbon atom. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Applications De Recherche Scientifique
2-Ethylhex-5-en-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s enantiomers are studied for their biological activity and potential use in pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
Target of Action
The primary target of 2-Ethylhex-5-en-1-ol is lipase, an enzyme that catalyzes the hydrolysis of fats . Lipase plays a crucial role in the digestion, transport, and processing of dietary lipids in most living organisms .
Mode of Action
2-Ethylhex-5-en-1-ol interacts with lipase through a process called transesterification . In this process, both the ® and (S) enantiomers of 2-Ethylhex-5-en-1-ol are prepared in good yields and high enantiomeric excess via lipase-catalyzed transacetylation of racemic alcohols with vinyl acetate . This interaction results in changes in the enantioselectivity and reaction rate, which are influenced by various experimental conditions .
Pharmacokinetics
The lipase-catalyzed transesterification process suggests that the compound may be metabolized in the body through enzymatic reactions . The impact of these properties on the bioavailability of 2-Ethylhex-5-en-1-ol would require further investigation.
Result of Action
The molecular and cellular effects of 2-Ethylhex-5-en-1-ol’s action primarily involve changes in the enantioselectivity and reaction rate of lipase-catalyzed reactions . The compound’s interaction with lipase results in the production of both enantiomers of 2-Ethylhex-5-en-1-ol in good yields .
Action Environment
The action, efficacy, and stability of 2-Ethylhex-5-en-1-ol are influenced by various environmental factors. For instance, the temperature and the type of solvent used can affect the enantioselectivity and reaction rate of the lipase-catalyzed transesterification process .
Analyse Biochimique
Biochemical Properties
2-Ethylhex-5-en-1-ol has been prepared in good yields and high enantiomeric excess via lipase-catalyzed transacetylation of racemic alcohols with vinyl acetate . The enantioselectivity of the lipase is greatly enhanced by the presence of a terminal double bond . This suggests that 2-Ethylhex-5-en-1-ol may interact with enzymes such as lipases in biochemical reactions.
Cellular Effects
It is known that 2-Ethylhex-5-en-1-ol is used in the synthesis of phthalates, which are known endocrine disrupters . Endocrine disrupters can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The lipase-catalyzed transacetylation process suggests that 2-Ethylhex-5-en-1-ol may interact with enzymes and other biomolecules in a way that influences their activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethylhex-5-en-1-ol can be synthesized through several methods. One common approach involves the lipase-catalyzed transesterification of racemic alcohols with vinyl acetate. This method allows for the preparation of both ® and (S) enantiomers of 2-Ethylhex-5-en-1-ol in good yields and high enantiomeric excess . The reaction conditions typically involve the use of lipase PSL or PLF, solvents like dichloromethane, and temperatures ranging from 30°C to -30°C .
Industrial Production Methods: In industrial settings, the production of 2-Ethylhex-5-en-1-ol may involve large-scale chemical synthesis using similar enzymatic processes. The optimization of reaction conditions, such as temperature and solvent choice, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylhex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form 2-Ethylhexan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Ethylhex-5-enal or 2-Ethylhexanoic acid.
Reduction: 2-Ethylhexan-1-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Comparaison Avec Des Composés Similaires
2-Ethylhexan-1-ol: A saturated analog of 2-Ethylhex-5-en-1-ol, lacking the double bond.
2-Hexen-1-ol: A similar compound with a different alkyl chain structure.
Uniqueness: 2-Ethylhex-5-en-1-ol is unique due to the presence of both a primary alcohol group and a double bond. This combination of functional groups provides distinct chemical reactivity and makes it valuable in various applications.
Propriétés
IUPAC Name |
2-ethylhex-5-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h3,8-9H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGWHSIXVYWAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the enzymatic resolution of 2-ethylhex-5-en-1-ol particularly interesting?
A: The research highlights the impact of structural features on the enantioselectivity of lipase enzymes. Specifically, the presence of the terminal double bond in 2-ethylhex-5-en-1-ol significantly enhances the ability of lipase PS to distinguish between its enantiomers compared to its saturated counterpart, 2-ethylhexan-1-ol. [] This finding is significant because obtaining enantiomerically pure compounds is crucial in fields like pharmaceuticals and asymmetric synthesis.
Q2: How does temperature impact the enzymatic resolution of 2-ethylhex-5-en-1-ol?
A: The study demonstrates that lowering the reaction temperature to -30°C leads to increased enantioselectivity of lipase PS without compromising its catalytic activity. [] This is a valuable finding as it allows for the production of both (R)-(-) and (S)-(+) enantiomers of 2-ethylhex-5-en-1-ol with high enantiomeric excess, expanding its potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


